Nalfurafine is a synthetic morphinan derivative classified as a selective kappa opioid receptor (KOR) agonist. [] It is the first clinically used compound with high selectivity for the KOR. [] It is unique among KOR agonists in that it does not produce the psychotomimetic effects, such as dysphoria, that are common with other KOR agonists like U-50,488H or salvinorin A. [] Nalfurafine is recognized for its potent antipruritic activity, attributed to its action on central KORs. [] This characteristic has made it a focus of scientific research, particularly in its potential applications for various medical conditions.
One described method for the synthesis of nalfurafine involves the modification of the 17-amino side chain of an opioid ligand to an arylsulfonyl group and the 6-furan acrylamide chain to 2-pyridyl acrylamide. [] Another process describes a refining method for nalfurafine that begins with dissolving a crude nalfurafine product in methanol. Concentrated hydrochloric acid is then added to adjust the pH to 1, leading to the separation of nalfurafine hydrochloride. The hydrochloride salt is then dissolved in trichloromethane, and a saturated sodium carbonate solution is added until the pH reaches 7. This process leads to crystallization of the refined nalfurafine product. []
Molecular modeling studies have shown that a water-mediated hydrogen bond between the 3-OH group of nalfurafine and the KOR contributes to its high potency at this receptor. [] The higher potency of nalfurafine at the KOR compared to the μ-opioid receptor (MOR) may be due to hydrogen bond formation between the non-conserved Y7.35 of KOR and the carbonyl group of nalfurafine. [] Further analysis has unveiled the essential structural moieties of nalfurafine responsible for its binding to the KOR. These include the nitrogen substituted by a cyclopropylmethyl group and the 6-amide side chain. While the phenol ring plays a significant role in achieving strong binding affinities for opioid receptors, it is not essential for maintaining selectivity for the KOR. []
While specific chemical reactions of nalfurafine are not extensively detailed in the provided literature, metabolism studies reveal that it undergoes decyclopropylmethylation in the liver. This metabolic process primarily involves the cytochrome P450 isoform CYP3A4, with minor contributions from CYP2C8 and CYP2C19. []
Nalfurafine exerts its effects primarily through its action as a KOR agonist. [] It displays a G protein signaling bias, meaning it preferentially activates G protein-mediated signaling pathways over β-arrestin-mediated pathways. [, ] This bias is believed to contribute to its lack of psychotomimetic effects, as these effects are thought to be mediated by β-arrestin signaling. [, ] Studies have shown that the activation of KORs by nalfurafine leads to the inhibition of protein kinase A (PKA) activity. []
Uremic Pruritus: Nalfurafine is approved in Japan for the treatment of intractable pruritus in hemodialysis patients. [, , , , , , ] It has shown significant efficacy in reducing itch severity in these patients, with long-term studies demonstrating sustained effectiveness and a good safety profile. [, , ] Nalfurafine’s success in treating uremic pruritus highlights the role of the kappa opioid system in regulating itch sensation, supporting the hypothesis that kappa opioid agonists can suppress itch signals induced by the µ-opioid system. [, , ]
Chronic Liver Disease-Associated Pruritus: Nalfurafine has also shown promise in treating pruritus associated with chronic liver disease. [, , , ] Post-marketing surveillance studies have confirmed its efficacy and safety in this patient population. [] These findings suggest that nalfurafine’s antipruritic action extends beyond uremic pruritus and can be beneficial for patients with other conditions associated with intractable itching.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: